molecular formula C30H37FN4O9 B6303572 Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone CAS No. 1926163-56-5

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Cat. No. B6303572
CAS RN: 1926163-56-5
M. Wt: 616.6 g/mol
InChI Key: PYXKCONTYDRPRE-CUEUXKTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone, also known as Z-YVAD-FMK, is a cell-permeable potent irreversible inhibitor of caspase-1 and -4 . It has been shown to inhibit apoptosis induced by diverse stimuli . Preincubation of cells with this caspase-1 (ICE) inhibitor almost completely inhibited the formation of large kilobase-pair fragments of DNA, a characteristic biochemical change associated with apoptosis .


Molecular Structure Analysis

The molecular weight of this compound is 616.64 and its sum formula is C₃₀H₃₇FN₄O₉ .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 616.64 and a sum formula of C₃₀H₃₇FN₄O₉ . It is recommended to be stored at temperatures below -15°C .

Scientific Research Applications

1. Neuroprotection and Brain Injury

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD.FMK) demonstrates significant potential in neuroprotection. It reduces ischemic and excitotoxic neuronal damage, showing efficacy in conditions like stroke and neurodegenerative diseases. In models of ischemic brain injury, Z-VAD.FMK was found to decrease tissue damage and improve behavioral deficits by inhibiting ICE-like and CPP32-like caspases, which are associated with apoptotic cell death (Hara et al., 1997).

2. Cancer Research

In cancer research, Z-VAD.FMK has been instrumental in understanding apoptosis mechanisms. For instance, it was observed to inhibit apoptosis in human malignant melanoma cells by blocking the processing of CPP32, a crucial enzyme in apoptotic pathways (Slee et al., 1996). This implies its potential role in developing novel cancer therapies targeting apoptosis.

3. Cardiovascular and Pulmonary Research

In cardiovascular research, Z-VAD.FMK has been shown to reduce myocardial infarct size in rats, indicating its potential in treating heart diseases (Huang et al., 2000). Additionally, it has been evaluated for its effects on neurogenic pulmonary edema, showing promise in reducing lung cell apoptosis and subsequent edema after subarachnoid hemorrhage (Suzuki et al., 2009).

4. Spinal Cord Injury

In the context of spinal cord injury, Z-VAD.FMK significantly reduced inflammation and tissue injury in an experimental mouse model. This finding suggests its therapeutic potential in mitigating the effects of spinal cord trauma (Genovese et al., 2007).

Mechanism of Action

Target of Action

Z-YVADLD-FMK, also known as Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone or MFCD07366700, is a peptide that contains the amino acid sequence YVAD . This sequence is the cleavage site for caspase-1 and -4 , which are the primary targets of this compound. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation.

Mode of Action

Z-YVADLD-FMK acts by binding to the active sites of caspase-1 and -4, thereby inhibiting their proteolytic activity . This prevents the cleavage of cellular substrates necessary for the execution of apoptosis and inflammation, effectively blocking these processes.

Biochemical Pathways

The inhibition of caspase-1 and -4 disrupts the biochemical pathways involved in programmed cell death and inflammation . This includes the inhibition of the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, which are downstream effects of caspase-1 activation. By blocking these pathways, Z-YVADLD-FMK can prevent cell death and reduce inflammation.

Result of Action

The molecular and cellular effects of Z-YVADLD-FMK’s action primarily involve the prevention of cell death and reduction of inflammation . By inhibiting caspase-1 and -4, the compound prevents the execution of programmed cell death pathways and the release of pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation.

properties

IUPAC Name

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKCONTYDRPRE-CUEUXKTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37FN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
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Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
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Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
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Reactant of Route 6
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

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